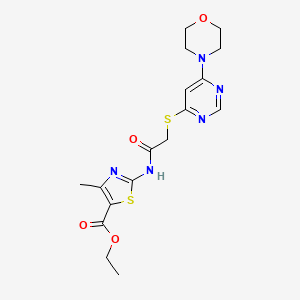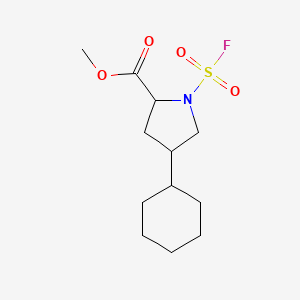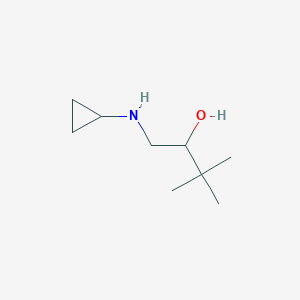
1-(Cyclopropylamino)-3,3-dimethylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylamino)-3,3-dimethylbutan-2-ol, also known as CPDMB, is a synthetic compound that belongs to the class of tertiary amines. It has gained significant attention in recent years due to its potential use as a chiral auxiliary in asymmetric synthesis. CPDMB possesses a unique chiral structure that allows it to act as an effective catalyst in a range of chemical reactions. In
Wissenschaftliche Forschungsanwendungen
Dynamics in Crystalline Phases
1-(Cyclopropylamino)-3,3-dimethylbutan-2-ol and similar compounds exhibit complex solid-state polymorphism, including plastic crystalline phases and glass formation. Studies have explored the dynamics of these substances in liquid and crystalline phases, providing insights into molecular motions and reorientations, as well as self-diffusion coefficients (Carignani et al., 2018).
Crystal Structure Analysis
Research into the crystal structures of related compounds, such as Telaprevir, reveals details about molecular conformations and interactions. These studies often utilize hydrogen bonding and other molecular interactions to form complex structures (Gelbrich et al., 2013).
Synthesis and Reaction Mechanisms
Investigations into the synthesis and reactions of compounds structurally similar to 1-(Cyclopropylamino)-3,3-dimethylbutan-2-ol provide valuable information on potential precursors for various derivatives. These studies explore the cyclization processes and the formation of stereoisomers, contributing to the understanding of geminally functionalized cyclopropanes (Aelterman et al., 1999).
Volumetric Behavior in Binary Systems
Research on the volumetric behavior of binary systems involving compounds like 3,3-dimethylbutan-1-ol provides insights into the interactions between different molecular species. These studies are critical for understanding the behavior of these mixtures in various concentrations and conditions (Ortega et al., 1991).
Thermodynamic Properties
Investigations into the thermodynamic properties of mixtures involving similar compounds are essential for understanding their behavior under different environmental conditions. These studies include measurements of excess molar enthalpy, volume, and heat capacity (Benson et al., 1986).
Role in Catalysis
The role of compounds like 1-(Cyclopropylamino)-3,3-dimethylbutan-2-ol in catalysis has been explored, particularly in reactions involving hydrogen halides. These studies contribute to a deeper understanding of reaction mechanisms and kinetics in the gas phase (Johnson & Stimson, 1968).
Eigenschaften
IUPAC Name |
1-(cyclopropylamino)-3,3-dimethylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)8(11)6-10-7-4-5-7/h7-8,10-11H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYHBNSUFOOVLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CNC1CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((2-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2419029.png)
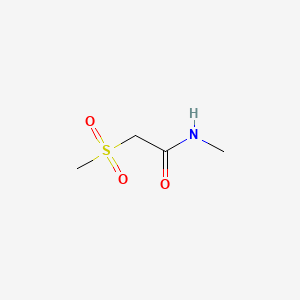
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide](/img/structure/B2419031.png)
![6-Ethyl-5-[(2-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2419032.png)
![7-(4-isobutyrylpiperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2419037.png)
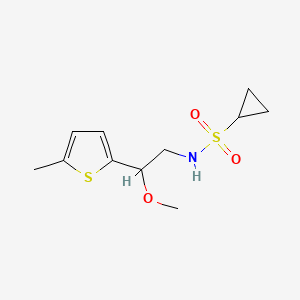
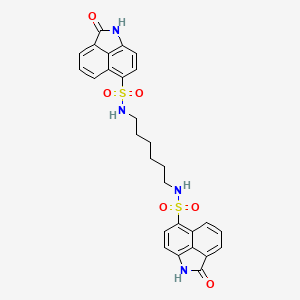

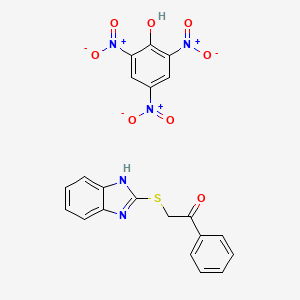
![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2419044.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2419048.png)
